REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([CH3:8])=[C:6]([C:9](N(C)C2C=CC=CC=2)=[O:10])[CH:5]=[CH:4][N:3]=1.[OH:19]S(O)(=O)=O.C([O-])([O-])=O.[Na+].[Na+]>O>[Cl:1][C:2]1[C:7]([CH3:8])=[C:6]([C:9]([OH:10])=[O:19])[CH:5]=[CH:4][N:3]=1 |f:2.3.4|
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Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1C)C(=O)N(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
23.2 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
16.8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50.3 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to reach room temperature
|
Type
|
ADDITION
|
Details
|
poured onto ice (200 ml)
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Type
|
FILTRATION
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Details
|
The suspension was filtered
|
Type
|
ADDITION
|
Details
|
the filtrate acidified to pH 3 by the addition of 6M HCl (aq) (˜1.5 ml)
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (20 ml)
|
Type
|
CUSTOM
|
Details
|
dried in-vacuo at 40° C. for 10 hours
|
Duration
|
10 h
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=C1C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 779 mg | |
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |